Benzamide, N-bromo-
Overview
Description
Benzamide, N-bromo- is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzamide where a bromine atom is substituted at the nitrogen position. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide, N-bromo- can be synthesized through the bromination of benzamide. One common method involves the reaction of benzamide with bromine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the bromine acting as the brominating agent.
Industrial Production Methods: Industrial production of Benzamide, N-bromo- often involves large-scale bromination processes where benzamide is treated with bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to facilitate the bromination process.
Types of Reactions:
Oxidation: Benzamide, N-bromo- can undergo oxidation reactions where the bromine atom is replaced by other functional groups.
Reduction: Reduction of Benzamide, N-bromo- can lead to the formation of benzamide.
Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include benzamide derivatives with different functional groups.
Reduction: The major product is benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-bromo- involves its reactivity as a brominating agent. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Benzamide: The parent compound without the bromine substitution.
Bromoacetamide: Another brominated amide with different reactivity.
N-Bromosuccinimide: A commonly used brominating agent in organic synthesis.
Uniqueness: Benzamide, N-bromo- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated amides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
N-bromobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWSBDBTKARFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454261 | |
Record name | Benzamide, N-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19964-97-7 | |
Record name | Benzamide, N-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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